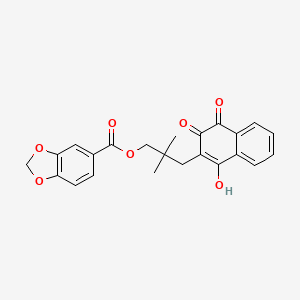

Rhinacanthin D

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

179461-46-2 |

|---|---|

Molecular Formula |

C23H20O7 |

Molecular Weight |

408.4 g/mol |

IUPAC Name |

[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-2,2-dimethylpropyl] 1,3-benzodioxole-5-carboxylate |

InChI |

InChI=1S/C23H20O7/c1-23(2,11-28-22(27)13-7-8-17-18(9-13)30-12-29-17)10-16-19(24)14-5-3-4-6-15(14)20(25)21(16)26/h3-9,24H,10-12H2,1-2H3 |

InChI Key |

OBJIGRUMXMZJRX-UHFFFAOYSA-N |

SMILES |

CC(C)(CC1=C(C2=CC=CC=C2C(=O)C1=O)O)COC(=O)C3=CC4=C(C=C3)OCO4 |

Canonical SMILES |

CC(C)(CC1=C(C2=CC=CC=C2C(=O)C1=O)O)COC(=O)C3=CC4=C(C=C3)OCO4 |

Synonyms |

rhinacanthin-D |

Origin of Product |

United States |

Natural Occurrence, Biodiversity Sourcing, and Production Systems of Rhinacanthin D

Botanical Sources and Distribution of Rhinacanthin D-Producing Plants

Rhinacanthus nasutus (L.) Kurz, known by common names such as Dainty spurs, Snake Jasmine, and White Crane flower, is the principal botanical source of this compound mdpi.com. This species is indigenous to and widely distributed across Southeast Asia, including Thailand and South China, as well as the Indian sub-continent mdpi.comresearchgate.netphytopharmajournal.com. The highest concentrations of rhinacanthins, including this compound, are predominantly found in the roots and leaves of the plant mdpi.comjyoungpharm.orgijfans.org. While aerial parts contain these compounds, their levels are generally lower, with stems and twigs exhibiting particularly low concentrations ijfans.org.

In Vitro Culture Systems for this compound Production

Traditional harvesting from natural habitats can be limited by environmental variations, geographical factors, and potential over-collection, leading to inconsistencies in compound yield and quality jyoungpharm.orgnih.gov. To address these challenges, various in vitro culture systems have been explored for the efficient and controlled production of secondary metabolites like rhinacanthins. These systems offer advantages such as rapid multiplication, pathogen-free plant material, and continuous production, independent of external environmental fluctuations nih.gov.

Root Cultures: Studies have established R. nasutus root cultures capable of producing rhinacanthins. Culturing in semisolid media has shown an improvement in rhinacanthin production compared to liquid media researchgate.nettandfonline.com. However, the levels of rhinacanthins in these root cultures are often lower than those found in intact plants tandfonline.compsu.ac.th.

Hairy Root Cultures: Hairy root cultures (HRCs), induced through transformation with Agrobacterium rhizogenes, are particularly favored for elicitation due to their genetic stability, high growth rates, and consistent production capabilities nih.govresearchgate.netcabidigitallibrary.org. Research has shown that R. nasutus hairy roots, when cultured on Murashige and Skoog (MS) medium with 4% sucrose, can yield significant biomass and rhinacanthin content, with peak production observed around six weeks post-initiation researchgate.netcabidigitallibrary.org.

Callus Cultures and Polyploidization: In vitro callus cultures derived from nodal explants of R. nasutus have also been investigated. These cultures have demonstrated higher phenolic content and antioxidant activity compared to leaf explants peerj.com. Furthermore, artificial polyploidization of callus cultures has been shown to enhance secondary metabolite accumulation, including phenolic and flavonoid content, by potentially upregulating biosynthetic pathways peerj.com.

Hairy roots of Rhinacanthus nasutus can be induced from various explants, with cotyledons often showing the highest induction frequency following transformation with Agrobacterium rhizogenes researchgate.net. Optimal culture conditions, such as MS medium supplemented with 4% sucrose, have been identified to maximize both hairy root biomass and the accumulation of rhinacanthins (RC-C, RC-D, and RC-N) researchgate.netcabidigitallibrary.org.

Elicitation strategies have proven effective in further boosting rhinacanthin biosynthesis within these hairy root cultures. Studies have evaluated various elicitors, including methyl jasmonate (MJ) and salicylic (B10762653) acid (SA) researchgate.net. While both MJ and SA treatments can lead to a decrease in fresh and dry weight, they significantly increase the content of rhinacanthins researchgate.net. Methyl jasmonate, in particular, has demonstrated higher efficiency in inducing rhinacanthin accumulation, with a concentration of 10 µM MJ yielding the highest levels of RC-C (6.3 mg/g DW), RC-D (1.1 mg/g DW), and RC-N (0.61 mg/g DW), representing a 1.7-fold, 2.5-fold, and 3.5-fold increase, respectively, compared to untreated control cultures researchgate.net.

A hydroponic cultivation system for Rhinacanthus nasutus has been developed as an alternative to traditional cultivation, offering better control over growth conditions and aiming to enhance secondary metabolite production jyoungpharm.orgjyoungpharm.org. This system has successfully produced substantial dried root biomass with a considerable rhinacanthin content jyoungpharm.org.

To further augment rhinacanthin yields in hydroponic systems, elicitation techniques have been employed jyoungpharm.orgjyoungpharm.org. A range of elicitors, including chitosan (B1678972), Trichoderma harzianum extract, sodium alginate, lawsone, methyl jasmonate, and salicylic acid, have been tested jyoungpharm.org. Among these, chitosan, T. harzianum extract, lawsone, and salicylic acid significantly enhanced rhinacanthin production, while methyl jasmonate and sodium alginate showed no such effect jyoungpharm.orgjyoungpharm.org.

Chitosan (at 0.15 mg/mL) and T. harzianum extract (at 1.0 mg/mL) proved to be the most effective elicitors, yielding the highest total rhinacanthin content, reaching up to 6.0-6.1% w/w, which is approximately 2.2 times higher than that of untreated roots (2.7% w/w) jyoungpharm.orgjyoungpharm.org. Lawsone (at 3.0 µM) and salicylic acid (at 100 µM) also significantly increased rhinacanthin production, reaching up to 4.6% w/w and 3.4% w/w, respectively jyoungpharm.orgjyoungpharm.org. Optimal elicitor contact periods were also determined: 48 hours for chitosan on roots, 24 hours for T. harzianum extract on roots, and 72 hours for lawsone on roots jyoungpharm.orgjyoungpharm.org. Notably, these elicitation treatments did not negatively impact plant growth or root biomass production jyoungpharm.org.

Table 1: Elicitor-Mediated Enhancement of Rhinacanthin Production in R. nasutus Hydroponic Systems

| Elicitor | Optimal Concentration | Optimal Contact Period (Roots) | Max. Total Rhinacanthin Content (% w/w) | Fold Increase (vs. Control) |

| Control (No Elicitor) | - | - | 2.7 | 1.0 |

| Chitosan | 0.15 mg/mL | 48 h | 6.0 | 2.2 |

| T. harzianum extract | 1.0 mg/mL | 24 h | 6.1 | 2.2 |

| Lawsone | 3.0 µM | 72 h | 4.6 | 1.7 |

| Salicylic Acid | 100 µM | Not specified | 3.4 | 1.3 |

| Sodium Alginate | Not specified | Not specified | No significant increase | - |

| Methyl Jasmonate | Not specified | Not specified | No significant increase | - |

Genetic and Environmental Factors Influencing this compound Accumulation

The biosynthesis and accumulation of this compound are complex processes influenced by a interplay of genetic and environmental factors jyoungpharm.orgijfans.orgnih.gov. Genetic variations within Rhinacanthus nasutus populations have been observed to cause significant differences in rhinacanthin content, even among plants grown in close proximity ijfans.org. This suggests that inherent genetic makeup plays a crucial role in determining the plant's capacity to produce these naphthoquinone esters.

Environmental influences, such as geographical location, climate, soil conditions, and even seasonal changes, can profoundly affect the accumulation levels of secondary metabolites jyoungpharm.orgnih.gov. These external factors can trigger or modulate the plant's metabolic pathways, leading to variations in rhinacanthin content and composition. Furthermore, the specific harvesting period can also impact the final yield and quality of rhinacanthins extracted from the plant material tandfonline.com. Understanding and controlling these factors are essential for optimizing the sourcing and production of this compound.

Compound List:

this compound (RD)

Rhinacanthin-C (RC)

Rhinacanthin-N (RN)

Advanced Isolation and Purification Methodologies for Rhinacanthin D

Solvent Extraction Optimization Techniques for Rhinacanthin D

The initial step in isolating this compound involves extracting it from the plant matrix. Solvent selection is critical for maximizing yield while minimizing the co-extraction of unwanted compounds. Ethyl acetate (B1210297) has been identified as a highly effective solvent for the extraction of lipophilic naphthoquinones like this compound. Its ability to dissolve these compounds while excluding more polar impurities makes it a preferred choice in many protocols psu.edu.

Studies suggest that optimizing extraction parameters, such as the solvent-to-solid ratio, temperature, and extraction time, can significantly enhance recovery. For instance, a ratio of 1:5 (plant material to solvent, w/v) with triple reflux extraction at 70°C for one hour per cycle has been reported to achieve approximately 92% compound recovery . Alternative solvent mixtures, such as methanol (B129727) and dichloromethane (B109758) (3:2 v/v), have been explored but typically yield lower amounts of the target compound compared to pure ethyl acetate . Microwave-assisted extraction (MAE) using ethyl acetate has also been employed for extracting rhinacanthins from R. nasutus roots, demonstrating the potential of green extraction techniques in this initial phase jyoungpharm.org. While water-based extractions are considered greener, rhinacanthins exhibit reduced solubility in water, making organic solvents more suitable for efficient extraction nih.gov.

Table 1: Solvent Extraction Efficiency for Rhinacanthins

| Solvent | Extraction Method | Ratio (w/v) | Temperature (°C) | Time (h) | Recovery (%) | Notes | Source |

| Ethyl Acetate | Reflux | 1:5 | 70 | 1 (x3) | 92 | Preferred for lipophilic compounds | |

| Methanol/DCM | Reflux | N/A | N/A | N/A | ~74 | Yields 18% less than pure ethyl acetate | |

| Ethyl Acetate | Maceration | N/A | N/A | 3 days | N/A | Appropriate solvent for extraction | psu.edu |

| Ethyl Acetate | Microwave-Assisted (MAE) | 100 mg/50 mL | 72±2 | N/A | N/A | Used for R. nasutus roots | jyoungpharm.org |

Chromatographic Separation Protocols for this compound Isolation

Following solvent extraction, crude extracts typically contain a mixture of compounds, necessitating chromatographic techniques for the isolation and purification of this compound.

Column Chromatography Techniques

Column chromatography serves as a primary method for separating and purifying rhinacanthins. Silica gel is a commonly used stationary phase, often eluted with solvent systems like hexane: ethyl acetate mixtures (e.g., 18:1) mdpi.compsu.ac.thphcog.comnih.gov. Fractions collected during this process are typically analyzed using Thin Layer Chromatography (TLC) to identify those containing this compound. Further purification can be achieved using other column chromatography media, such as Sephadex LH-20, with methanol as the mobile phase mdpi.compsu.ac.th. These techniques allow for the initial fractionation and enrichment of target compounds from the complex plant extract.

Ion Exchange Chromatography Applications

Ion exchange chromatography plays a significant role in the pre-purification and enrichment of rhinacanthins. Weak basic anion exchange resins, such as Amberlite IRA-67, are frequently employed for this purpose psu.edumdpi.comphcog.comnih.govpsu.ac.thresearchgate.netnih.govchemsrc.com. The process typically involves loading the crude extract or an ethyl acetate fraction onto the resin column, followed by washing with methanol. The rhinacanthin-rich fraction is then eluted using a solution of 10% acetic acid in methanol psu.edumdpi.comresearchgate.netnih.gov. This method is effective in removing interfering compounds, including chlorophyll (B73375) and other pigments, thereby significantly increasing the total rhinacanthin content in the enriched extract. For instance, using Amberlite IRA-67 has been shown to increase the total rhinacanthin content from approximately 37.4% to 77.5% w/w psu.eduresearchgate.netnih.gov.

Table 2: Anion Exchange Chromatography for Rhinacanthin Enrichment

| Resin Used | Eluent | Initial Total Rhinacanthin Content (% w/w) | Enriched Total Rhinacanthin Content (% w/w) | Notes | Source |

| Amberlite IRA-67 | 10% Acetic Acid/Methanol | 37.4 | 77.5 | Removes pigments, enriches rhinacanthins | psu.eduresearchgate.netnih.gov |

High-Performance Liquid Chromatography (HPLC) for Purification

High-Performance Liquid Chromatography (HPLC) is the definitive technique for achieving high purity this compound. Reversed-phase HPLC (RP-HPLC) is widely adopted, utilizing C18 or TSK-gel ODS-80Ts columns. Mobile phases commonly consist of mixtures of methanol and aqueous acetic acid (e.g., 80:20 v/v) or acetonitrile (B52724) and aqueous formic acid psu.edumdpi.comresearchgate.netnih.govnih.govtandfonline.comtandfonline.com.

Specific HPLC methods employ isocratic elution with a flow rate of 0.4 to 1.0 mL/min, with detection typically set at 254 nm, which is optimal for naphthoquinones psu.edumdpi.comresearchgate.netnih.govnih.govtandfonline.comtandfonline.com. Gradient elution protocols have also been developed for enhanced separation tandfonline.comtandfonline.com. Analytical validation studies have reported excellent linearity (r² ≥ 0.9999), high recovery rates (94.3–100.9%), and good specificity and reproducibility (RSD < 5%) for the simultaneous determination of rhinacanthins, including this compound psu.eduresearchgate.netnih.gov. The limits of detection (LOD) and quantification (LOQ) for this compound have been established at 0.75 µg/mL and 3.0 µg/mL, respectively psu.edunih.gov. Preparative HPLC, including recycling preparative HPLC, is also utilized for isolating larger quantities of pure this compound mdpi.com.

Table 3: HPLC Parameters and Performance for this compound

| Column Type | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Linearity (r²) | Notes | Source |

| TSK-gel ODS-80Ts | Methanol: 5% Acetic Acid (80:20, v/v) | 0.4 | 254 | 0.75 | 3.0 | 94.3–100.9 | ≥ 0.9999 | Isocratic; simultaneous determination of C, D, N | psu.eduresearchgate.netnih.govtandfonline.comtandfonline.com |

| TSK-gel ODS-80Ts | Methanol: 5% Acetic Acid (gradient) | 0.4 | 254 | N/A | N/A | N/A | N/A | Gradient: 0–10 min; 85:15, 17–30 min; 90:10 | tandfonline.comtandfonline.com |

| C18 (JAIGEL-ODS) | 1% Acetic Acid in Methanol | 5.0 | N/A | N/A | N/A | N/A | N/A | Recycling preparative HPLC | mdpi.com |

| C18 | Acetonitrile: 0.1% Formic Acid (75:25, v/v) | 1.0 | 254 | N/A | N/A | N/A | N/A | Isocratic; elution at 14.3 min |

Green Extraction Methods for Sustainable this compound Procurement

In line with global trends towards sustainable practices, green extraction methods are being explored for the procurement of rhinacanthins. Microwave-assisted extraction (MAE) is recognized as an efficient and environmentally friendly technique that can significantly reduce extraction time and energy consumption jyoungpharm.orgphcog.comnih.govpsu.ac.th. Supercritical fluid extraction (SFE) using liquid CO2, often with ethanol (B145695) as a co-solvent, followed by separation on an alumina (B75360) resin column, is another green approach being patented for rhinacanthin extraction psu.ac.th. Additionally, methods involving cold extraction followed by fractionation on hydrophobic columns like Diaion® HP-20 using hydroethanolic solvent systems represent a simplified green methodology researchgate.net. The use of alternative green solvents such as ethanol, propylene (B89431) glycol, and glycerol, often in combination with water, is also being investigated to optimize extraction efficiency while minimizing environmental impact psu.ac.th.

Compound List:

this compound

Rhinacanthin C

Rhinacanthin N

Chemical Synthesis and Structural Modification of Rhinacanthin D and Its Analogues

Total Synthesis Approaches for Rhinacanthin D

The total synthesis of complex natural products like this compound is a cornerstone of organic chemistry, enabling access to the molecule independent of natural sources and facilitating the creation of analogues. While direct total synthesis routes specifically for this compound are not extensively detailed in the provided literature snippets, significant progress has been made in the total synthesis of closely related compounds, such as Rhinacanthin A 171.67.36psu.eduscribd.com. These efforts provide valuable insights into the methodologies applicable to the Rhinacanthin scaffold.

For instance, the concise total synthesis of (±)-Rhinacanthin A has been achieved in a two-step process starting from dehydro-α-lapachone psu.edu. Dehydro-α-lapachone itself is synthesized in two steps from 4-methoxy-1-naphthol (B1194100) via an ethylenediamine (B42938) diacetate (EDDA)-catalyzed benzopyran formation followed by ceric ammonium (B1175870) nitrate (B79036) (CAN)-mediated oxidation psu.edu. This approach highlights the utility of naphthol derivatives as starting materials and employs key reactions like cyclization and oxidation to build the naphthoquinone framework. Further transformations, such as epoxidation followed by regioselective reduction, were employed to convert dehydro-α-lapachone into (±)-Rhinacanthin A psu.edu. The synthesis of related compounds like β-Lapachone and various pyranonaphthoquinone derivatives also utilizes similar strategies, often involving naphthol precursors and cyclization reactions psu.edu. These methodologies underscore the challenges and strategic planning required to assemble the intricate fused ring systems characteristic of these natural products.

Semi-Synthesis Strategies for this compound Derivatives

Semi-synthesis offers a practical approach to generating derivatives by modifying naturally isolated compounds or their readily accessible precursors. For this compound and its related analogues, esterification reactions have proven to be a primary strategy for creating diverse derivatives.

A common approach involves the esterification of naphthoquinone alcohols with various carboxylic acids. For example, naphthoquinone-3-(propan-3'-ols) have been esterified with benzoic acids or naphthoic acids to yield a range of novel naphthoquinone esters in excellent yields nih.govacs.org. Similarly, 1,4-naphthoquinone (B94277) alcohols, prepared from precursors like 1-hydroxy-2-naphthoic acid, have been esterified with different aliphatic acids to produce novel naphthoquinone aliphatic esters scilit.com. These reactions typically proceed efficiently, allowing for the introduction of diverse acyl groups onto the naphthoquinone scaffold. The choice of carboxylic acid significantly influences the properties of the resulting esters, offering a direct route to structural diversification.

Table 1: Representative Semi-Synthetic Strategies for Naphthoquinone Derivatives

| Compound Class | Key Starting Material Example | Primary Reaction Type | Ester/Acyl Group Source | Typical Yield | Key References |

| Naphthoquinone Esters | Naphthoquinone-3-(propan-3'-ol) | Esterification | Benzoic acids | Excellent | nih.govacs.org |

| Naphthoquinone Esters | Naphthoquinone-3-(propan-3'-ol) | Esterification | Naphthoic acids | Excellent | nih.govacs.org |

| Naphthoquinone Aliphatic Esters | 1,4-Naphthoquinone alcohols | Esterification | Aliphatic acids | Excellent | scilit.com |

| Naphthoquinone Amides | Naphthoquinone core | Amidation | Various amides | Not specified | rsc.org |

Design and Synthesis of Novel Naphthoquinone Analogues

Research has focused on synthesizing a wide array of naphthoquinone esters and amides. For instance, numerous novel naphthoquinone esters have been synthesized by varying the esterifying acids, including aliphatic, benzoic, and naphthoic acids nih.govacs.orgscilit.com. Modifications to the alkyl chain, such as the introduction of methyl substituents on the propyl chain (e.g., di-methylation at C-2'), have been explored, influencing both synthetic yield and biological activity nih.govacs.org. Beyond esters, naphthoquinone amides have also been synthesized as analogues of rhinacanthin esters, further diversifying the structural landscape rsc.org. Advanced synthetic techniques, such as microwave-assisted synthesis, have been employed to improve the efficiency and speed of these preparations, often yielding derivatives in high yields researchgate.net.

Lead Optimization in Synthetic this compound Analogue Development

Lead optimization in the development of synthetic this compound analogues focuses on refining molecular structures to enhance desirable properties, which can include improved synthetic accessibility, stability, or specific chemical characteristics, without delving into specific safety or efficacy data. Several structural modifications have been investigated with an emphasis on their impact on synthetic yield and chemical properties.

For example, the presence and position of functional groups on the naphthoquinone core can significantly influence synthetic outcomes. The C-3 hydroxy group, while often crucial for biological activity, can be removed to potentially increase synthetic yield by approximately 15% . Modifications to the alkyl side chain, such as di-methylation at the C-2' position of the propyl chain, have been shown to enhance synthetic yield to 94%, compared to 87% for mono-methylation and 82% for the unsubstituted analogue . Furthermore, the nature of the aromatic moiety in ester derivatives plays a role; naphthoate esters have demonstrated approximately 23% higher synthetic yields than benzoate (B1203000) analogues, potentially due to improved π-π stacking interactions during crystallization .

Beyond yield, optimization efforts also encompass improvements in synthetic methodology. The application of microwave assistance has been shown to drastically reduce reaction times, for instance, from 12 hours to 45 minutes, while maintaining high yields (e.g., 89%) . Similarly, the adoption of continuous flow chemistry offers advantages in terms of throughput and purity, achieving yields of 91% . These synthetic refinements are critical for making complex molecules like this compound analogues more accessible for further study and development.

Table 2: Impact of Structural Modifications on Synthetic Yield

| Structural Feature | Modification | Impact on Synthetic Yield | Reference |

| C-3 Position | Removal of Hydroxy Group | +15% | |

| Propyl Chain (C-2' position) | Di-methylation | 94% | |

| Propyl Chain (C-2' position) | Mono-methylation | 87% | |

| Propyl Chain (C-2' position) | Unsubstituted | 82% | |

| Ester Moiety | Naphthoate ester (vs. Benzoate ester) | +23% |

Compound List:

this compound

Rhinacanthin M

Rhinacanthin N

Rhinacanthin Q

Rhinacanthin A

Dehydro-α-lapachone

β-Lapachone

Naphthoquinone

1,4-Naphthoquinone

1,2-Naphthoquinone

Pyranonaphthoquinone

Pyranokunthone B

Aethiopinone

Lawsone

Naphthoquinone amides

Naphthoquinone esters

Naphthoquinone aliphatic esters

Naphthoquinone-3-(propan-3'-ols)

1-hydroxy-2-naphthoic acid

Rhinacanthone

Rhinacanthin C

Rhinacanthin E

Rhinacanthin G

Rhinacanthin S

Rhinacanthin-C (3-(3- hydroxyl-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-2,2-dimethylpropyl (2E,6E)-2,6-dimethylocta-2,6-dienoate)

Rhinacanthin-D (2-hydroxy-3-(3-hydroxy-2,2-dimethylpropyl)-1,4-naphthoquinone ester)

NpQ (basic naphthoquinone core)

Lapachol derivatives

Mompain

Quambalarine

Shikonin derivatives

Juglone derivatives

Vitamin VK3

Biosynthetic Pathways and Metabolic Engineering of Rhinacanthin D

Elucidation of Precursor Utilization in Rhinacanthin D Biosynthesis

The biosynthesis of naphthoquinones, including this compound, typically originates from primary metabolic pathways within the plant. Research suggests that lawsone (2-hydroxy-1,4-naphthoquinone) may serve as a key intermediate or precursor in the biosynthetic pathway of rhinacanthins jyoungpharm.org. Lawsone itself is believed to be derived from the shikimate pathway, a fundamental route for the synthesis of aromatic compounds in plants jyoungpharm.org. While direct precursor tracing studies specifically detailing the incorporation of labeled compounds into this compound are not extensively detailed in the available literature, the proposed pathway involves the transformation of early metabolic intermediates into the naphthoquinone core structure, followed by esterification or other modifications to yield this compound. The exact metabolic flux and the specific enzymes involved in channeling precursors towards this compound remain an active area of investigation.

Enzymatic Steps and Genetic Control of this compound Formation

Detailed information regarding the specific enzymes and genes directly responsible for catalyzing the biosynthetic steps leading to this compound is currently limited. Plant secondary metabolite biosynthesis pathways are often complex, involving a cascade of enzymatic reactions. These typically include enzymes such as oxidoreductases, monooxygenases (e.g., cytochrome P450s), methyltransferases, and acyltransferases, which modify precursor molecules to form the final compounds mdpi.com. Genes encoding these enzymes are often found in clusters within the plant genome, facilitating their co-expression mdpi.com. However, the identification and characterization of the specific gene cluster and individual enzymes involved in the formation of the this compound structure have not been extensively reported. Further research employing genomics, transcriptomics, and biochemical analyses is necessary to elucidate the enzymatic machinery and genetic control governing this compound biosynthesis.

Transcriptional Regulation of this compound Biosynthetic Genes

The production of this compound can be significantly influenced by various external stimuli and internal regulatory mechanisms. Elicitors, which are compounds that trigger plant defense responses or metabolic pathways, have shown promise in enhancing rhinacanthin accumulation. For instance, methyl jasmonate (MJ) has been reported to increase the content of rhinacanthins, including this compound, by approximately 2.5-fold compared to control treatments researchgate.net. Other elicitors such as chitosan (B1678972), Trichoderma harzianum extract, and salicylic (B10762653) acid have also been shown to stimulate rhinacanthin production, suggesting that these compounds may activate signaling pathways that modulate the expression of genes involved in the biosynthesis of these naphthoquinones jyoungpharm.orgsemanticscholar.org. Furthermore, strategies like induced polyploidization have been shown to enhance the expression of genes related to secondary metabolite production, thereby upregulating metabolic pathways peerj.comnih.gov. The precise transcriptional factors and regulatory networks that control the expression of this compound biosynthetic genes are yet to be fully characterized.

Biotechnological Approaches for Biosynthesis Pathway Enhancement

Biotechnological approaches offer viable strategies for increasing the production of this compound. The establishment of hairy root cultures, induced by Agrobacterium rhizogenes, has proven effective for the production of rhinacanthins psu.ac.thpsu.ac.thresearchgate.net. These cultures provide a stable and controllable system for metabolite production, circumventing the limitations of relying solely on intact plants.

Elicitation is a key strategy employed to boost this compound yields. Studies have demonstrated that specific elicitors can significantly enhance production:

Treatment with Methyl Jasmonate (MJ) at 10 μM resulted in a 2.5-fold increase in this compound accumulation researchgate.net.

Lawsone, when applied at 3.0 μM for 72 hours, led to a this compound yield of 0.25 ± 0.01 % w/w semanticscholar.org.

Comparative analyses of different culture systems also highlight variations in production:

Intact leaves of R. nasutus have shown a this compound content of approximately 0.89 ± 0.009 % w/w psu.ac.th.

In contrast, R. nasutus root cultures grown in liquid Murashige and Skoog (MS) medium yielded about 0.07 ± 0.001 % w/w of this compound, while semisolid MS medium improved this to approximately 0.07 mg/g DW psu.ac.thresearchgate.net.

These findings underscore the potential of optimizing culture conditions and employing elicitation strategies for the enhanced biotechnological production of this compound.

Compound List:

this compound

Mechanistic Investigations of Rhinacanthin D Biological Activities in Vitro and Preclinical Models

Anti-Neuroinflammatory and Neuroprotective Mechanisms of Rhinacanthin D

While Rhinacanthin C has demonstrated significant neuroprotective effects in cellular models, the specific role and mechanisms of this compound in neuroprotection are less clearly defined, with some studies indicating a lack of protective activity in certain contexts.

Modulation of Cellular Apoptosis Pathways

Studies investigating the neuroprotective effects of compounds isolated from Rhinacanthus nasutus have examined their impact on cellular apoptosis. In a study using HT-22 cells subjected to glutamate (B1630785) toxicity, Rhinacanthin C was shown to have neuroprotective effects and prevent glutamate-induced apoptosis nih.govresearchgate.netnih.gov. However, in the same study, this compound was tested for its protective activity against glutamate toxicity at concentrations ranging from 0.1 to 10 µM and did not demonstrate protective effects within the tested concentrations nih.gov. Further specific investigations into this compound's direct modulation of cellular apoptosis pathways, such as caspase activation or DNA fragmentation, are not extensively detailed in the provided literature, unlike the findings for Rhinacanthin C which showed non-apoptotic cell death mechanisms iiarjournals.orgnih.gov.

Impact on Reactive Oxygen Species (ROS) Production

Oxidative stress, characterized by an imbalance in ROS production, is a key factor in neurodegenerative diseases. This compound has been identified as a potent scavenger of superoxide (B77818) free radicals mdpi.com. In a study evaluating the antioxidant potential of rhinacanthins-rich extract (RRE) and its marker compounds, this compound (RD) demonstrated superoxide scavenging activity with a 50% inhibitory concentration (IC50) of 50.4 µg/mL nih.govphcog.comnih.gov. While Rhinacanthin C was shown to prevent ROS production in HT-22 cells under glutamate-induced stress nih.govresearchgate.netnih.govmdpi.com, direct evidence of this compound's impact on ROS production in neuroinflammatory models is less explicit, beyond its general superoxide scavenging capacity.

Signaling Pathway Analysis (e.g., ERK, CHOP, LC3B)

The neuroprotective mechanisms of Rhinacanthus nasutus compounds often involve modulation of key signaling pathways. Rhinacanthin C has been shown to prevent ERK1/2 phosphorylation and affect autophagy (LC3B) and ER stress markers like CHOP in glutamate-treated HT-22 cells nih.govresearchgate.netnih.govmdpi.com. However, the provided literature does not detail specific investigations into this compound's direct influence on these particular signaling pathways (ERK, CHOP, LC3B) in the context of neuroprotection.

Antioxidant and Anti-Glycation Mechanisms of this compound

This compound exhibits significant antioxidant properties, particularly in scavenging superoxide radicals, and also possesses anti-glycation activity, which is relevant for conditions like diabetes and its complications.

Superoxide Scavenging Activity

Table 1: Superoxide Scavenging Activity of this compound

| Compound | IC50 (µg/mL) |

| This compound | 50.4 |

Note: IC50 values are derived from studies using specific assay conditions.

Inhibition of Advanced Glycation End Products (AGEPs) Formation

Nonenzymatic glycation of proteins, leading to the formation of Advanced Glycation End Products (AGEPs), is implicated in various chronic diseases, including diabetes. This compound has demonstrated anti-glycation activity. In a fructose-mediated human serum albumin glycation model, this compound exhibited an IC50 value of 50.4 µg/mL for inhibiting AGEP formation nih.govphcog.compsu.ac.th. This inhibitory effect was comparable to the positive control, rutin (B1680289) (IC50 = 41.5 µg/mL), and slightly less potent than Rhinacanthin C (IC50 = 37.3 µg/mL) nih.govphcog.compsu.ac.th. These findings suggest that this compound contributes to the anti-glycation properties of Rhinacanthus nasutus extracts.

Molecular Interactions with Protein Glycation Processes

Protein glycation, a non-enzymatic modification of proteins by sugars, is a significant contributor to the development of diabetic complications. This compound has demonstrated a notable ability to inhibit this process. In studies evaluating the antiglycation activity of various rhinacanthins, this compound exhibited a 50% inhibitory concentration (IC50) of 50.4 µg/mL in a fructose-mediated human serum albumin glycation model nih.govpsu.ac.thnih.govphcog.com. This indicates a capacity to interfere with the formation of advanced glycation end-products (AGEs), which are implicated in oxidative stress and chronic disease pathogenesis nih.govnih.govphcog.com.

Table 1: Antiglycation Activity of this compound

| Compound | IC50 (µg/mL) |

| This compound | 50.4 |

Anti-Diabetic Activity and Metabolic Regulation by this compound

Alpha-Glucosidase Inhibition Kinetics

Alpha-glucosidase is a key enzyme in the digestion of complex carbohydrates, breaking them down into absorbable glucose. Inhibiting this enzyme can help manage postprandial hyperglycemia. Research indicates that this compound exhibits significant inhibitory activity against α-glucosidase researchgate.net. As a structural analog, it demonstrates this capability, distinguishing itself from other rhinacanthins that may be inactive against this enzyme researchgate.net. While specific kinetic parameters such as IC50 values and detailed inhibition mechanisms for this compound alone are not extensively detailed in the provided literature, its contribution to the α-glucosidase inhibitory effect of Rhinacanthus nasutus extracts is recognized researchgate.net.

Glucose Uptake Enhancement in Cellular Models

Efficient glucose uptake by peripheral tissues, particularly muscle and adipose cells, is crucial for maintaining blood glucose levels. Studies evaluating rhinacanthins-rich extracts have shown that this compound, along with other rhinacanthins, contributes to glucose uptake stimulation in cellular models. In experiments using L6 myotubes, this compound demonstrated glucose uptake-enhancing activity, although at a specific tested concentration (2.5 µg/mL), its potency was observed to be lower compared to Rhinacanthin C and the positive control insulin (B600854) nih.govresearchgate.net. Nevertheless, this indicates its role in promoting glucose transport into cells.

Influence on Adipogenesis and Lipid Metabolism Pathways (e.g., AMPK/SIRT1, SREBP-1c/FAS/ACC)

Adipogenesis, the process of fat cell differentiation and lipid accumulation, is closely linked to metabolic disorders like obesity and type 2 diabetes. This compound has shown antiadipogenic effects in cellular models researchgate.net. While detailed mechanistic studies exploring the direct influence of this compound on specific pathways such as AMPK/SIRT1 activation or modulation of SREBP-1c/FAS/ACC are primarily documented for Rhinacanthin C nih.govresearchgate.netnih.gov, the observed antiadipogenic activity of this compound suggests its potential involvement in regulating lipid metabolism pathways.

Antiviral Mechanisms of this compound

Rhinacanthus nasutus and its constituents, including naphthoquinones like this compound, possess documented antiviral properties. This compound has been investigated for its efficacy against various viruses, demonstrating potential in inhibiting viral replication.

Inhibition of Viral Replication in Cellular Models

This compound has shown inhibitory activity against specific viruses in cellular models. Notably, it exhibits inhibitory activity against human Cytomegalovirus (CMV), with an EC50 value of 0.22 µg/mL researchgate.net. Furthermore, this compound, as part of a group of rhinacanthins tested, has demonstrated antiviral activity against influenza virus (PR8), human rhinovirus type 1B (HRV1B), and coxsackievirus B3 (CVB3) in Vero cells, with IC50 values ranging from 0.03 to 23.7 µM researchgate.net.

Broad-Spectrum Antiviral Potential against Specific Viruses

Antimalarial Mechanisms of this compound

Rhinacanthin compounds, including synthetic analogues closely related to this compound, have emerged as promising candidates for antimalarial drug development. Research indicates that these compounds exhibit potent in-vitro activity against drug-resistant strains of Plasmodium falciparum researchgate.netresearchgate.net. Their mechanism of action is understood to be similar to that of atovaquone (B601224) (ATQ), a known antimalarial drug.

Inhibition of Parasitic Cytochrome bc1 Complex

The antimalarial efficacy of rhinacanthins is largely attributed to their selective inhibition of the parasite's cytochrome bc1 complex, a crucial component of the mitochondrial electron transport chain researchgate.net. Studies have shown that specific rhinacanthin analogues, such as analogue 2 (structurally related to this compound), can potently inhibit the P. falciparum cytochrome bc1 complex, achieving IC50 values in the nanomolar range and demonstrating selectivity by not affecting rat cytochrome bc1 acs.org. This targeted inhibition disrupts the parasite's energy metabolism, leading to its demise .

Interactions with Mosquito Cytochrome P450 Enzymes as Synergists

Beyond direct antiparasitic activity, rhinacanthins, including this compound, have demonstrated interactions with mosquito cytochrome P450 (CYP) enzymes researchgate.netnih.govresearchgate.net. These enzymes play a critical role in insecticide detoxification. This compound has been identified as a mechanism-based inhibitor of CYP6AA3 and CYP6P7, enzymes implicated in pyrethroid resistance in the malaria vector Anopheles minimus researchgate.netnih.gov. By inhibiting these detoxification enzymes, rhinacanthins can act as synergists, potentially enhancing the efficacy of insecticides and aiding in mosquito vector control strategies researchgate.netnih.gov.

Anti-Cancer and Cytotoxic Mechanisms of this compound

This compound has exhibited significant cytotoxic effects against various cancer cell lines, underscoring its potential as an anticancer agent. Its mechanism of action involves multiple pathways, including direct cytotoxicity and interference with cellular processes essential for cancer cell proliferation and survival.

In Vitro Cytotoxicity Profiling in Cancer Cell Lines

This compound has demonstrated dose-dependent cytotoxicity against a range of human cancer cell lines. Studies report IC50 values for this compound in the low micromolar to sub-micromolar range against various cancer cell lines, including oral carcinoma, breast cancer, and lung cancer sci-hub.seijpsonline.comsemanticscholar.org. For instance, this compound has shown cytotoxic effects with IC50 values ranging from 0.22 to 1.8 μM against cancer cell lines . Related compounds like Rhinacanthin A and N have also shown potent activity, with Rhinacanthin A exhibiting an IC50 of 8.79 μM against MCF-7 cells, and Rhinacanthin N demonstrating an IC50 of 2.24 μM against NCI-H187 cells sci-hub.seresearchgate.net.

Effects on Cancer Cell Proliferation and Viability

Specific mechanistic investigations detailing the direct effects of this compound on cancer cell proliferation and viability are not extensively documented in the provided literature. While Rhinacanthus nasutus extracts and other isolated compounds like Rhinacanthin C have demonstrated anti-proliferative and cytotoxic activities against various cancer cell lines, direct evidence for this compound's specific mechanisms in this context is limited. One study noted that this compound did not exhibit neuroprotective effects against glutamate-induced toxicity in HT-22 cells, unlike Rhinacanthin C mdpi.com. Further research is needed to comprehensively understand this compound's potential role in cancer cell proliferation and viability.

Anti-Inflammatory and Analgesic Mechanisms of this compound

This compound exhibits significant anti-inflammatory and anti-allergic properties, primarily through the modulation of inflammatory mediators. Studies have shown that this compound possesses potent anti-allergic activity by inhibiting antigen-induced β-hexosaminidase release, a marker of mast cell degranulation, with an IC50 value of 8.9 μM researchgate.net. Furthermore, this compound has demonstrated inhibitory effects on the release of key inflammatory mediators in response to lipopolysaccharide (LPS) stimulation in macrophage cells. It was found to inhibit nitric oxide (NO) release with an IC50 value of 6.2 μM and prostaglandin (B15479496) E2 (PGE2) release with an IC50 value of 14.4 μM nih.govresearchgate.net. Additionally, this compound showed inhibitory activity against interleukin-4 (IL-4) release, with an IC50 value of 5.4 μM researchgate.net.

Table 1: Anti-inflammatory and Anti-allergic Activity of this compound

| Target / Pathway | Activity Measured | IC50 Value | Reference(s) |

| Antigen-induced β-hexosaminidase release | Inhibition (Anti-allergic) | 8.9 μM | researchgate.net |

| LPS-induced Nitric Oxide (NO) release | Inhibition | 6.2 μM | nih.govresearchgate.net |

| LPS-induced Prostaglandin E2 (PGE2) release | Inhibition | 14.4 μM | nih.govresearchgate.net |

| Antigen-induced IL-4 release | Inhibition | 5.4 μM | researchgate.net |

Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-4) Gene Expression

This compound has been implicated in modulating the expression of pro-inflammatory cytokines. Research indicates that this compound, along with Rhinacanthin C and N, can inhibit the gene expression of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-4 (IL-4) in the context of antigen-induced releases from RBL-2H3 cells. This inhibition occurs in a dose-dependent manner, suggesting a transcriptional regulatory mechanism contributing to its anti-inflammatory and anti-allergic effects researchgate.net.

Anti-Fungal and Anti-Bacterial Mechanisms of this compound

This compound exhibits notable antifungal activity, particularly against Candida albicans. In studies evaluating the antifungal properties of various rhinacanthins, this compound demonstrated an inhibitory concentration (MIC) value of 64 µg/mL against Candida albicans psu.ac.th. While the precise molecular mechanisms underlying this antifungal action are still under investigation, naphthoquinone compounds, including rhinacanthins, are generally believed to contribute to the disruption of fungal cell walls and membranes, leading to cell lysis nih.govresearchgate.net. This compound has also been briefly mentioned as a bacterial inhibitor google.com. The synergistic effects of Rhinacanthin C, D, and N have been noted for their antifungal activity cabidigitallibrary.org.

Table 2: Antifungal Activity of this compound

| Pathogen | Activity Measured | MIC Value | Reference |

| Candida albicans | Antifungal | 64 µg/mL | psu.ac.th |

Anti-Platelet Aggregation Mechanisms of this compound

Rhinacanthus nasutus extracts have been reported to possess anti-platelet aggregation properties psu.ac.thjapsonline.com. While several other rhinacanthins, such as Rhinacanthin A, B, and C, have been studied for their ability to inhibit rabbit platelet aggregation induced by various agents like arachidonic acid and collagen psu.ac.th, specific mechanistic investigations detailing the anti-platelet aggregation effects of this compound are not extensively provided in the literature. One report vaguely mentions that this compound has demonstrated anti-platelet aggregation effects, but without detailing the underlying mechanisms researchgate.net. Further research is required to elucidate the precise molecular pathways through which this compound may exert its anti-platelet activity.

List of Compounds Mentioned:

this compound

Rhinacanthin C

Rhinacanthin N

Rhinacanthin A

Rhinacanthin B

Rhinacanthin G

Rhinacanthin H

Rhinacanthin I

Rhinacanthin K

Rhinacanthin M

Rhinacanthin Q

Rhinacanthone

Nitric Oxide (NO)

Prostaglandin E2 (PGE2)

Interleukin-4 (IL-4)

Tumor Necrosis Factor-alpha (TNF-α)

β-hexosaminidase

Structure Activity Relationship Sar Studies of Rhinacanthin D and Its Analogues

Influence of Naphthoquinone Core Modifications on Biological Activities

The 1,4-naphthoquinone (B94277) moiety serves as the fundamental scaffold for the rhinacanthin family, playing a critical role in their biological activities nih.govresearchgate.net. Modifications to this core structure can significantly alter the compound's interaction with biological targets.

Naphthalene (B1677914) Ring System: QSAR studies suggest that the presence of a naphthalene ring, as opposed to a benzene (B151609) ring, is advantageous for enhancing cytotoxic activity against certain cancer cell lines, such as KB cells tandfonline.com. This implies that the extended π-electron system and specific spatial arrangement of the naphthalene core contribute positively to target engagement.

Hydroxyl Group at C-3: Research indicates that the presence of a hydroxyl group at the C-3 position of the naphthoquinone ring is crucial for potent cytotoxicity. Analogues lacking this hydroxyl group exhibit reduced bioactivity researchgate.net. This functional group likely participates in key binding interactions or influences the electronic properties of the naphthoquinone system.

Comparison with Basic Naphthoquinone: Studies investigating the neuroprotective effects of rhinacanthins revealed that while Rhinacanthin C (RnC) and the basic naphthoquinone core, 2-hydroxy-1,4-naphthoquinone (B1674593) (NpQ), demonstrated protective activity against glutamate (B1630785) toxicity, Rhinacanthin D (RnD) did not exhibit similar effects within the tested concentrations mdpi.com. This suggests that specific modifications to the core or its substituents, beyond the basic naphthoquinone structure, are necessary for certain activities.

Role of Side Chain Length and Substituents on Efficacy

The esterified side chains attached to the naphthoquinone core are pivotal in modulating the efficacy and specificity of rhinacanthins. Variations in side chain length, branching, and the presence of specific functional groups can lead to differential biological responses.

Antiglycation Activity: Comparative studies on the antiglycation potential of various rhinacanthins highlight the significant influence of side chain structures. Rhinacanthin C (RC) demonstrated the most potent antiglycation activity, with an IC50 of 37.3 μg/mL. This compound (RD) showed moderate activity (IC50 of 50.4 μg/mL), while Rhinacanthin N (RN) was less potent (IC50 of 89.5 μg/mL) phcog.comnih.govphcog.comnih.govpsu.ac.th. This ranking suggests that the specific structural features of RC's side chain are more conducive to inhibiting protein glycation compared to those of RD and RN.

Table 1: Comparative Antiglycation Activity of Rhinacanthins

| Compound | IC50 (μg/mL) | Reference(s) |

|---|---|---|

| Rhinacanthin C (RC) | 37.3 | phcog.comnih.govphcog.comnih.govpsu.ac.th |

| This compound (RD) | 50.4 | phcog.comnih.govphcog.comnih.govpsu.ac.th |

| Rhinacanthin N (RN) | 89.5 | phcog.comnih.govphcog.comnih.govpsu.ac.th |

Table 2: Antiviral Activity of Rhinacanthins C and D against CMV

| Compound | Target Virus | EC50 (µg/mL) | Reference(s) |

|---|---|---|---|

| Rhinacanthin C (RnC) | CMV | 0.02 | mdpi.com |

Neuroprotective Activity: In contrast to their antiviral effects, Rhinacanthin C and D exhibit divergent neuroprotective profiles. RnC demonstrated significant neuroprotective effects against glutamate-induced toxicity in HT-22 cells, restoring cell viability to 50.31 ± 5.20%. However, RnD did not provide protection within the tested concentration range mdpi.com. This stark difference underscores how specific side chain features can dictate activity against different biological targets.

Table 3: Neuroprotective Activity of Rhinacanthins C and D against Glutamate Toxicity

| Compound | Condition | Viability (%) | Reference(s) |

|---|---|---|---|

| Rhinacanthin C (RnC) | Glutamate toxicity (5mM) | 50.31 ± 5.20% | mdpi.com |

Impact of Functional Groups on Target Binding and Potency

ACE2 Receptor Binding: In silico studies exploring potential antiviral agents against SARS-CoV-2 identified this compound as a promising candidate. This compound exhibited a strong binding affinity of -10.8 KJ/mol to the ACE2 receptor, surpassing that of the control ligand Cassiarin D (-10.6 KJ/mol) and other tested phytochemicals. This interaction was attributed to the formation of four hydrogen bonds and seven hydrophobic interactions, indicating a stable and effective binding pose within the receptor's active site bdvets.org. This suggests that the specific functional groups and spatial orientation of this compound are well-suited for blocking the interaction between the SARS-CoV-2 spike protein and the ACE2 receptor.

Table 4: In Silico Binding Affinity to ACE2 Receptor

| Ligand | Binding Affinity (KJ/mol) | Reference(s) |

|---|---|---|

| This compound | -10.8 | bdvets.org |

| Cassiarin D (Control) | -10.6 | bdvets.org |

| Flemiflavanone D | -10.7 | bdvets.org |

| Lactupicrin | -9.8 | bdvets.org |

| Exiguaflavanone A | -9.5 | bdvets.org |

CYP Enzyme Inactivation: Rhinacanthins have also been investigated for their interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism and detoxification. This compound demonstrated significant inactivation potency against CYP6AA3 (Kinact/KI = 50 min-1mM-1) and CYP6P7 (Kinact/KI = 36.8 min-1mM-1). These values indicate a strong capacity for mechanism-based inhibition, suggesting that the structural features of this compound allow for effective interaction and inactivation of these enzymes researchgate.net.

Table 5: CYP Enzyme Inactivation Potency

| Compound | Target Enzyme | Kinact/KI (min-1mM-1) | Reference(s) |

|---|---|---|---|

| This compound | CYP6AA3 | 50 | researchgate.net |

| This compound | CYP6P7 | 36.8 | researchgate.net |

| Rhinacanthin N | CYP6AA3 | 14.76 | researchgate.net |

| Rhinacanthin N | CYP6P7 | 16.5 | researchgate.net |

| Rhinacanthin G | CYP6AA3 | 11.11 | researchgate.net |

Analytical Techniques for Comprehensive Characterization and Quantification of Rhinacanthin D

Spectroscopic Methods for Structural Elucidation (e.g., NMR, MS, FTIR)

Spectroscopic methods are fundamental for determining the molecular structure and confirming the identity of Rhinacanthin D. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provide complementary information crucial for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for determining the arrangement of atoms and functional groups within the this compound molecule. Detailed analysis of chemical shifts, coupling constants, and integration values in ¹H NMR spectra, along with ¹³C NMR data, allows for the precise assignment of protons and carbons, thereby confirming the proposed structure. For instance, ¹H NMR analysis of this compound has been reported, providing specific chemical shift values for its protons mdpi.com. ¹³C NMR data also contributes to the complete structural characterization mdpi.comacs.org. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are often employed for more complex structural assignments, especially when dealing with newly isolated compounds or confirming subtle structural features nih.govsci-hub.se.

Mass Spectrometry (MS): Mass spectrometry provides critical information about the molecular weight and fragmentation patterns of this compound. High-resolution mass spectrometry (HRMS) can accurately determine the elemental composition by providing precise mass-to-charge ratios, which helps in confirming the molecular formula (e.g., C₂₃H₂₀O₇ for this compound) acs.org. Electron Ionization Mass Spectrometry (EIMS) can yield characteristic fragment ions that aid in structural identification acs.org. Electrospray Ionization (ESI) in positive or negative modes, often coupled with liquid chromatography (LC-MS or UPLC-MS), is commonly used for analyzing natural products like this compound mdpi.comresearchgate.net.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies the presence of specific functional groups within the this compound molecule by analyzing the absorption of infrared radiation. Characteristic absorption bands corresponding to functional groups such as carbonyls (C=O) in quinones, hydroxyl (O-H) groups, and C-H stretching vibrations are observed ijpsonline.comresearchgate.net. For example, FTIR analysis has confirmed the presence of a 1,4-quinone carbonyl component in rhinacanthin-enriched extracts, which would include this compound ijpsonline.com.

Chromatographic Methods for Purity Assessment and Quantification (e.g., HPLC, UPLC-MS)

Chromatographic techniques are essential for separating this compound from other compounds in a mixture, assessing its purity, and quantifying its concentration.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used method for the simultaneous determination and quantification of this compound, often alongside other related rhinacanthins like Rhinacanthin C and N nih.govpsu.eduresearchgate.netsigmaaldrich.comoup.com. A typical method involves using a C18 column with a mobile phase consisting of methanol (B129727) and 5% aqueous acetic acid (e.g., 80:20 v/v) nih.govpsu.eduresearchgate.netsigmaaldrich.comoup.com. Detection is commonly performed using a UV detector, often at 254 nm, as rhinacanthins exhibit good absorption at this wavelength psu.edupsu.ac.th. This method has demonstrated good resolution for separating Rhinacanthin C, D, and N within 20 minutes psu.edupsu.ac.th. HPLC is also employed to assess the purity of isolated this compound, with symmetrical peaks indicating high purity mdpi.com.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): UPLC-MS combines the separation power of UPLC with the detection capabilities of MS, offering enhanced sensitivity and specificity for the analysis of this compound. This technique is valuable for both structural confirmation and quantification, especially in complex biological matrices mdpi.comresearchgate.net. UPLC-MS systems, often employing C18 columns and gradient elution with mobile phases containing formic acid in water and methanol or acetonitrile (B52724), allow for the precise detection and quantification of this compound mdpi.com. HRMS coupled with UPLC provides accurate mass measurements for molecular formula determination mdpi.com.

Method Validation Protocols for this compound Analysis

For any analytical method to be considered reliable for the quantification of this compound, it must undergo rigorous validation. This ensures the method's suitability for its intended purpose, guaranteeing accuracy, precision, and specificity.

Linearity: Linearity is assessed by analyzing standard solutions of this compound at different concentrations (e.g., five calibration points) and evaluating the relationship between the detector response (e.g., peak area) and concentration. Good linearity is typically indicated by a high correlation coefficient (r²) of 0.9999 or higher for this compound psu.edupsu.ac.th.

Accuracy and Recovery: Accuracy is determined by analyzing spiked samples (i.e., samples to which a known amount of this compound has been added) and calculating the percentage recovery. Mean recoveries for this compound have been reported in the range of 94.3–100.9%, demonstrating good accuracy nih.govpsu.eduresearchgate.netsigmaaldrich.comoup.compsu.ac.th.

Precision: Precision refers to the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed through intra-day and inter-day precision studies, typically expressed as relative standard deviation (%RSD). For this compound analysis, high repeatability and reproducibility have been achieved, with %RSD values generally below 5% nih.govpsu.eduresearchgate.netsigmaaldrich.comoup.compsu.ac.th.

Specificity: Specificity ensures that the analytical method can accurately measure this compound in the presence of other components that may be present in the sample matrix. This is often evaluated by analyzing UV-absorption spectra at different points of the eluting peak in HPLC, ensuring spectral homogeneity and comparing them with the standard psu.edupsu.ac.th.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ define the lowest concentrations of this compound that can be reliably detected and quantified, respectively. For this compound, LOD values of 0.75 µg/mL and LOQ values of 3.0 µg/mL have been reported using HPLC methods nih.govpsu.eduresearchgate.netsigmaaldrich.comoup.compsu.ac.th.

Computational Approaches in Rhinacanthin D Research

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Rhinacanthin D, docking simulations have been employed to identify potential protein targets and to elucidate the specific binding interactions that underpin its biological effects.

A notable application of molecular docking has been in understanding the antiglycation activity of this compound. elsevierpure.com Studies have explored its interaction with Human Serum Albumin (HSA), a major transport protein in the blood that is susceptible to glycation, a non-enzymatic reaction implicated in diabetic complications. elsevierpure.com While specific binding energy values for the this compound-HSA complex are not extensively detailed in currently available literature, the docking studies have successfully determined the binding mode of rhinacanthins, including this compound, with HSA. These computational models suggest that rhinacanthins exhibit their antiglycation activity by masking various residues of the albumin protein. elsevierpure.com

The primary binding site for many ligands on HSA is located in subdomain IIA, often referred to as Sudlow's site I. nih.govmdpi.com Molecular docking simulations of similar naphthoquinone derivatives with HSA have shown preferential binding to this subdomain, with binding affinities indicating stable complex formation. elsevierpure.commdpi.com For instance, a synthetic naphthoquinone derivative was found to bind to subdomain IIA of HSA with a binding affinity of -7.15 kcal/mol. elsevierpure.com These studies on related compounds provide a framework for understanding the potential interactions of this compound within the same binding pocket, likely involving a combination of hydrophobic interactions and hydrogen bonding with the surrounding amino acid residues.

Table 1: Molecular Docking Studies of Naphthoquinone Derivatives with Human Serum Albumin (HSA)

| Compound | Target Protein | Predicted Binding Site | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| This compound | Human Serum Albumin (HSA) | Not specified | Not specified |

| Synthetic Naphthoquinone Derivative | Human Serum Albumin (HSA) | Subdomain IIA (Site I) | -7.15 |

| Hispidin | Human Serum Albumin (HSA) | Subdomain IIA (Site I) | -31.59 kJ/mol (-7.55 kcal/mol) |

| Sulfadimethoxine | Human Serum Albumin (HSA) | Site I | -6.6 |

Note: Data for this compound is not explicitly available in the reviewed literature. Data for other compounds are provided for comparative context.

Molecular Dynamics Simulations for Ligand-Protein Interaction Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its protein target, offering insights into the stability of the complex and the conformational changes that may occur upon binding. While comprehensive MD simulation studies specifically focused on this compound are not widely reported in the current scientific literature, the application of this technique to other naphthoquinone derivatives highlights its potential in understanding the behavior of this compound at the molecular level.

MD simulations on complexes of other 1,4-naphthoquinone (B94277) derivatives with proteins like Human Serum Albumin have indicated stable and spontaneous binding processes. elsevierpure.comnih.gov These simulations, often run over nanoseconds, can reveal that the binding is driven by forces such as hydrophobic interactions. elsevierpure.comnih.gov Furthermore, MD studies can elucidate conformational changes in the protein's secondary structure upon ligand binding, detailing alterations in α-helix, β-turn, β-sheet, and random coil components. elsevierpure.comnih.gov For other naphthoquinone derivatives, MD simulations have been crucial in evaluating the stability of protein-ligand complexes, which is a critical step in validating potential drug candidates. nih.gov

In Silico Prediction of Biological Activities and Structure-Activity Relationships

In silico prediction of biological activities and the study of structure-activity relationships (SAR) are crucial for prioritizing drug candidates and guiding synthetic efforts to enhance potency and selectivity.

Prediction of Biological Activities: Online tools such as PASS (Prediction of Activity Spectra for Substances) are utilized to predict the pharmacological activities of a compound based on its chemical structure. nih.gov For Rhinacanthin C, D, and N, their pharmacological activities have been predicted using such platforms. nih.gov While a detailed public report of the full predicted activity spectrum for this compound is not readily available, the PASS methodology predicts a wide range of biological effects, including pharmacological actions, mechanisms of action, and potential adverse effects, with a reported average accuracy of over 95%. consensus.appgenexplain.com

Structure-Activity Relationship (SAR) Studies: SAR studies on rhinacanthins and related naphthoquinone esters have provided valuable insights into the chemical features essential for their anticancer activity. A quantitative structure-activity relationship (QSAR) study on a series of these compounds against KB cell lines revealed several key structural determinants for cytotoxicity. nih.gov The study highlighted that:

Naphthoate esters generally exhibit greater cytotoxicity than their benzoate (B1203000) counterparts. nih.gov

The presence of two methyl substituents on the C-2' of the propyl chain confers more potent cytotoxicity compared to having one or no methyl group. nih.gov

Crucially, almost all the naphthoquinone esters that contain a C-3 hydroxy group showed significant cytotoxicities, whereas derivatives lacking this group were inactive. nih.gov

These findings underscore the importance of specific structural moieties for the biological activity of this compound and provide a rational basis for the design of novel, more potent anticancer agents based on the rhinacanthin scaffold.

Table 2: Key Findings from QSAR Studies on Rhinacanthin Analogs for Anticancer Activity

| Structural Feature | Impact on Cytotoxicity |

|---|---|

| Ester Type | Naphthoate esters > Benzoate esters |

| C-2' Propyl Chain Substitution | Two methyl groups > One or no methyl group |

| C-3 Hydroxy Group | Essential for activity |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules, providing insights into their reactivity, stability, and spectroscopic properties. At present, specific quantum chemical calculation studies dedicated exclusively to this compound are not prominent in the available literature.

However, computational investigations on other naphthoquinone derivatives have demonstrated the utility of these methods. nih.gov DFT calculations can be used to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy gap between HOMO and LUMO is a critical parameter that influences the chemical reactivity and kinetic stability of a molecule. mdpi.com For instance, a smaller HOMO-LUMO gap in some naphthoquinone derivatives has been correlated with their potential as effective anticancer and antibacterial agents. nih.gov Such calculations could, in principle, be applied to this compound to understand its electronic properties and how they relate to its observed biological activities.

Emerging Research Avenues and Future Directions for Rhinacanthin D

Exploration of Novel Molecular Targets for Rhinacanthin D

Current research is increasingly focused on elucidating the precise molecular mechanisms through which this compound exerts its effects. Studies have indicated its potential interaction with specific cellular pathways and biomolecules. For instance, in silico studies have explored this compound's binding affinity to the ACE2 receptor, suggesting a potential role in blocking the SARS-CoV-2 S protein attachment nih.gov. The binding affinity of this compound to the ACE2 receptor was found to be superior to that of Cassiarin D, indicating it as a more stable candidate for potential therapeutic development against viral infections nih.gov. Further research is warranted to validate these findings through in vitro and in vivo experiments, identifying other critical molecular targets that could unlock new therapeutic applications for this compound.

Synergistic Effects of this compound with Other Bioactive Compounds

The synergistic potential of this compound when combined with other bioactive compounds is a promising area of investigation. Research has demonstrated that rhinacanthins, including this compound, exhibit synergistic interactions in inhibiting mosquito cytochrome P450 enzymes, such as CYP6P7 researchgate.netresearchgate.netnih.gov. These enzymes are crucial for insecticide detoxification, and their inhibition by rhinacanthins could be beneficial for effective resistance management in mosquito vector control researchgate.netnih.gov. Furthermore, studies on other rhinacanthins, like Rhinacanthin-C, have shown synergistic effects when combined with chemotherapeutic agents such as 5-Fluorouracil (5-FU) in inhibiting cancer cell growth, suggesting that this compound might also exhibit similar synergistic properties with other compounds waocp.org. Future research could systematically investigate combinations of this compound with various natural products and pharmaceutical agents to identify enhanced therapeutic outcomes across different disease models.

Table 1: Synergistic Interactions of Rhinacanthins with Cytochrome P450 Enzymes

| Compound Pair | Target Enzyme | Effect Observed | Reference |

| This compound + Rhinacanthin E | CYP6P7 | Synergistic Inhibition | researchgate.netresearchgate.netnih.gov |

| Rhinacanthin E + Rhinacanthin G | CYP6AA3 | Synergistic Inhibition | researchgate.netresearchgate.net |

Advancements in this compound Production and Sustainable Sourcing

Optimizing the production and ensuring the sustainable sourcing of this compound are critical for its widespread application. Rhinacanthus nasutus is the primary source of this compound, and research is ongoing to improve extraction and cultivation methods. Studies have shown that culturing R. nasutus in semisolid medium can improve the production of rhinacanthins, including this compound, compared to liquid cultures nih.gov. Ethyl acetate (B1210297) has been identified as an effective solvent for extracting rhinacanthins from R. nasutus leaves psu.edu. Advancements in analytical techniques, such as High-Performance Liquid Chromatography (HPLC), are crucial for quantifying rhinacanthins and ensuring the quality of extracts psu.edu.

Sustainable sourcing practices are paramount for the long-term availability of R. nasutus and its valuable compounds. This involves implementing environmentally responsible and ethical procurement strategies throughout the supply chain lythouse.comresearchgate.netresearchgate.net. Future directions should focus on developing efficient cultivation techniques for R. nasutus that minimize environmental impact and ensure a consistent supply. Exploring biotechnological approaches, such as plant cell or tissue culture, could also offer sustainable alternatives for producing this compound, reducing reliance on wild harvesting and mitigating ecological concerns nih.gov.

Table 2: Rhinacanthin Content in R. nasutus Root Cultures

| Medium Composition | Explant Type | Light Condition | Rhinacanthin C (mg/g DW) | This compound (mg/g DW) | Rhinacanthin N (mg/g DW) | Reference |

| MS liquid medium | Root cultures | Not specified | 0.026 | Not detected | Not detected | nih.gov |

| MS semisolid medium | Root cultures | Not specified | 3.45 | 0.07 | 0.07 | nih.gov |

Development of Advanced Delivery Systems for Enhanced Mechanistic Studies

To facilitate more in-depth mechanistic studies and explore the therapeutic potential of this compound, the development of advanced delivery systems is essential. Rhinacanthin-rich extracts (RRE) often exhibit poor water solubility, posing challenges for bioavailability and formulation mdpi.com. Nanoliposomes have emerged as a promising delivery system for rhinacanthins, such as Rhinacanthin-C, demonstrating improved stability and controlled release psu.ac.th. Formulations utilizing soybean phosphatidylcholine (SPC), cholesterol, and Tween 80 have shown good encapsulating efficiencies and particle sizes in the nanometer range, making them suitable for enhanced delivery psu.ac.th.

Future research should focus on tailoring these delivery systems for specific research applications, such as targeted delivery for mechanistic studies or improved in vitro/in vivo efficacy. The development of orodispersible tablets (ODTs) and orodispersible films (ODFs) containing rhinacanthin-rich extracts has also been explored, offering convenient administration and potentially improved taste masking for research purposes mdpi.com. Further investigation into the stability and release kinetics of this compound within various advanced delivery systems will be crucial for optimizing its use in scientific investigations.

Table 3: Nanoliposome Formulations for Rhinacanthin-C Delivery

| Formulation | Phospholipid (SPC) | Cholesterol (CHL) | Tween 80 (T80) | Encapsulating Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) | Reference |

| F19 | 1 | 1 | 0 | 94.69 ± 1.20 | 221.4 ± 13.76 | -38.16 | psu.ac.th |

| F28 | 1 | 1 | 0.5 | 84.94 ± 1.32 | 115.8 ± 23.33 | -40.98 | psu.ac.th |

Compound Names Mentioned:

this compound

Rhinacanthin E

Rhinacanthin G

Rhinacanthin C

Rhinacanthin N

Rhinacanthin H/I

Rhinacanthin B

Rhinacanthin Q

Rhinacanthone

5-Fluorouracil (5-FU)

Etoposide

Cypermethrin

Cassiarin D

Rhamnetin

Lactupicrin

Flemiflavanone D

Exiguaflavanone A

2-hydroxy-1,4-naphthoquinone (B1674593) (NpQ)

Rifampicin

Isoniazid

The information presented in this article is based on scientific literature and aims to provide an overview of emerging research directions for this compound.

Q & A

Q. What frameworks are recommended for critically reviewing the limitations of this compound studies?

- Methodological Answer : Apply the PICOS framework:

- Population (cell/animal model relevance).

- Intervention (dose, administration route).

- Comparator (positive/negative controls).

- Outcome (biomarker validity).

- Study design (blinding, randomization).

Discuss limitations in the context of translational potential and suggest follow-up experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.